molecular formula C8H11BrO2S B8535853 2-(5-Bromo-thiophen-3-yl)-butane-2,3-diol

2-(5-Bromo-thiophen-3-yl)-butane-2,3-diol

Cat. No. B8535853
M. Wt: 251.14 g/mol
InChI Key: ODRKWPAKOZGXHK-UHFFFAOYSA-N
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Patent
US07803837B2

Procedure details

To a solution of 2-bromo-4-(1-methyl-propenyl)-thiophene (19.1 mmol, 4.15 g) in a cosolvent of acetone and water (15 mL/30 mL) was added at room temperature N-methyl morpholine oxide (NMO) (21.0 mmol, 4.92 g, 50% in H2O) and OsO4 (0.2 mmol, 1.27 g, 4% in H2O). The reaction mixture was stirred for 24 h at the temperature. After evaporation of acetone in vacuo, it was extracted with EtOAc (70 mL×4). The combined solution was washed with brine (70 mL), dried (MgSO4) and concentrated in vacuo. Chromatography on SiO2 (EtOAc/Hexanes, 2/3) gave 4.3 g (90%) of 2-(5-bromo-thiophen-3-yl)-butane-2,3-diol as an oil of isomeric mixture (major/minor, 8/1). Major isomer; 1H NMR (400 MHz, CDCl3) δ 7.10 (d, J=1.7 Hz, 1H), 7.02 (d, J=1.7 Hz, 1H), 3.81 (m, 1H), 2.54 (s, 1OH), 1.99 (d, J=5.7 Hz, 1OH), 1.53 (s, 3H), 1.04 (d, J=6.4 Hz, 3H). Minor isomer; 1H NMR (400 MHz, CDCl3) δ 7.14 (d, J=1.7 Hz, 1H), 7.04 (d, J=1.7 Hz, 1H), 3.90 (m, 1H), 2.58 (s, 1OH), 2.07 (d, J=4.0 Hz, 1OH), 1.46 (s, 3H), 1.13 (d, J=6.4 Hz, 3H).
Name
2-bromo-4-(1-methyl-propenyl)-thiophene
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.92 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
1.27 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:3][CH:4]=[C:5]([C:7]([CH3:10])=[CH:8][CH3:9])[CH:6]=1.CC(C)=[O:13].C[N+]1([O-])CCOCC1.[OH2:23]>O=[Os](=O)(=O)=O>[Br:1][C:2]1[S:3][CH:4]=[C:5]([C:7]([OH:13])([CH:8]([OH:23])[CH3:9])[CH3:10])[CH:6]=1

Inputs

Step One
Name
2-bromo-4-(1-methyl-propenyl)-thiophene
Quantity
4.15 g
Type
reactant
Smiles
BrC=1SC=C(C1)C(=CC)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Name
Quantity
4.92 g
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Name
Quantity
15 mL
Type
reactant
Smiles
O
Name
Quantity
1.27 g
Type
catalyst
Smiles
O=[Os](=O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 24 h at the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of acetone in vacuo, it
EXTRACTION
Type
EXTRACTION
Details
was extracted with EtOAc (70 mL×4)
WASH
Type
WASH
Details
The combined solution was washed with brine (70 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
BrC1=CC(=CS1)C(C)(C(C)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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